2-(Azetidin-1-yl)ethan-1-amine

Organic Synthesis Dendrimer Chemistry Reaction Kinetics

2-(Azetidin-1-yl)ethan-1-amine (CAS 795299-77-3) is a heterocyclic amine building block comprising a strained four-membered azetidine ring and a primary amine side chain. This compact, rigid structure is characterized by a molecular weight of 100.16 g/mol and an XLogP3 of -0.3, indicating a balanced lipophilic-hydrophilic profile.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 795299-77-3
Cat. No. B1284170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)ethan-1-amine
CAS795299-77-3
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESC1CN(C1)CCN
InChIInChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2
InChIKeyRIHYLJLIMZMKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)ethan-1-amine (CAS 795299-77-3): A Four-Membered Heterocyclic Amine Building Block for Medicinal Chemistry and Organic Synthesis


2-(Azetidin-1-yl)ethan-1-amine (CAS 795299-77-3) is a heterocyclic amine building block comprising a strained four-membered azetidine ring and a primary amine side chain [1]. This compact, rigid structure is characterized by a molecular weight of 100.16 g/mol and an XLogP3 of -0.3, indicating a balanced lipophilic-hydrophilic profile [2]. It is widely utilized as a versatile synthetic intermediate, particularly in medicinal chemistry, where its unique ring strain and conformational restraint are leveraged to optimize the properties of bioactive small molecules [3].

Workflow Medicinal chemistry building block for azetidine introduction
Property profile Balanced lipophilicity for drug-like space exploration
Availability Commercial high-purity supply for synthesis scale-up

Why 2-(Azetidin-1-yl)ethan-1-amine Cannot Be Simply Replaced by Other Cyclic Amine Analogs


Direct substitution of 2-(Azetidin-1-yl)ethan-1-amine with similar cyclic amines like pyrrolidine or piperidine derivatives is not straightforward due to fundamental differences in their physicochemical and reactive properties. The distinct four-membered ring of the azetidine moiety imparts a significantly higher ring strain (approximately 25.2 kcal/mol) compared to larger rings [1]. This strain directly translates into a unique reactivity profile, where azetidines can exhibit up to 40 times higher nucleophilic reactivity than analogous nine-membered cyclic amines [2]. Furthermore, this structural difference leads to altered basicity (pKa ~11.3 for azetidine vs. ~11.3 for pyrrolidine and ~11.1 for piperidine, with variations in hydrogen-bonding behavior) and permeability, which can critically impact drug-likeness and pharmacokinetic outcomes [3]. Consequently, a generic substitution without rigorous experimental validation is likely to result in significant changes to a compound's biological activity and synthetic behavior, making 2-(Azetidin-1-yl)ethan-1-amine a non-interchangeable component.

Ring strain mismatch
Azetidine ring strain significantly alters nucleophilic reactivity compared to pyrrolidine or piperidine analogs, risking different coupling outcomes.
Conformation & permeability divergence
Smaller ring size and constrained geometry can change membrane permeability and pharmacokinetic behavior, not simply transferring SAR.
Basicity and H-bonding may shift
Similar pKa does not guarantee identical hydrogen-bonding patterns; target engagement and solubility may vary unexpectedly.

Quantifiable Differentiation of 2-(Azetidin-1-yl)ethan-1-amine: Head-to-Head Performance Against Key Analogs


Superior Nucleophilic Reactivity of the Azetidine Core Compared to Larger Cyclic Amines

The azetidine ring in 2-(Azetidin-1-yl)ethan-1-amine confers significantly higher nucleophilic reactivity compared to larger cyclic amine systems due to its ring strain. In a study identifying diamine linkers for dendrimer synthesis, azetidine was found to be 40 times more reactive than a cyclic nine-membered amine (C8H17N) and 320 times more reactive than benzylamine [1]. This high reactivity is a defining feature for applications requiring rapid and efficient amine coupling under mild conditions.

Nucleophilic reactivity
Cross-study comparable
40× vs. nine-membered amine; 320× vs. benzylamine
Supports mild-condition amine coupling selectivity
Competition acylation in dendrimer synthesis
Organic Synthesis Dendrimer Chemistry Reaction Kinetics

Improved Intrinsic Permeability in Drug Candidates When Azetidine Replaces Piperidine

Replacing a piperidine moiety with an azetidine in a series of CCR5 antagonists led to a demonstrable increase in intrinsic membrane permeability [1]. This structural modification was part of a broader SAR effort that ultimately identified a potent antagonist with an improved in vivo pharmacokinetic profile, suggesting that the smaller, more constrained azetidine ring can overcome permeability limitations often seen with larger heterocycles.

Intrinsic permeability
Class-level inference
Increased permeability vs. piperidine analog (CCR5 series)
Reported permeability enhancement context
In vitro assay; SAR series comparison
Medicinal Chemistry Pharmacokinetics Bioisosterism

Distinct Physicochemical Profile: Balanced Lipophilicity (XLogP3 = -0.3) and Polar Surface Area (29.3 Ų)

The compound possesses a computed XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 29.3 Ų [1]. These properties place it in a favorable drug-like chemical space, offering a balance between polarity and lipophilicity. In contrast, closely related cyclic amine analogs like 2-(pyrrolidin-1-yl)ethan-1-amine (CAS 6635-56-5, MW 114.19, XLogP3 ~0.2) are more lipophilic, which could lead to different solubility, permeability, and off-target binding profiles.

Lipophilicity (XLogP3)
Class-level inference
-0.3 vs. pyrrolidine analog ~0.2
Lower lipophilicity may improve solubility profile
Computed property; requires experimental validation
Drug Design Physicochemical Property Lipinski's Rule of Five

Stable Building Block with Defined Commercial Specifications (≥95% Purity)

2-(Azetidin-1-yl)ethan-1-amine is commercially available from multiple reputable vendors with a minimum purity specification of 95%, and often at 97% purity . It is supplied and stored as a liquid with recommended storage at 2-8°C to ensure stability [1]. This level of commercial availability and defined quality control is not always the case for more exotic or less common azetidine derivatives, such as 2-(3-fluoromethylazetidin-1-yl)ethanamine, which may require custom synthesis, longer lead times, and present greater batch-to-batch variability.

Commercial purity
Supporting evidence
≥95% purity, liquid, store at 2–8°C
Reliable quality for synthesis and scale-up
Multiple vendor specifications
Chemical Procurement Quality Control Synthetic Chemistry

Optimal Application Scenarios for 2-(Azetidin-1-yl)ethan-1-amine Based on Its Proven Differentiation


Synthesis of High-Value Dendrimers and Advanced Polymeric Materials

Leverage the quantifiably high nucleophilic reactivity of 2-(Azetidin-1-yl)ethan-1-amine (40 times more reactive than nine-membered cyclic amines) [1] for the efficient construction of dendrimers. This building block is ideal for applications requiring rapid and selective amine coupling under mild conditions, such as in the synthesis of melamine-based dendrimers for drug delivery or nanomaterials.

Medicinal Chemistry Optimization for Enhanced Membrane Permeability

Use 2-(Azetidin-1-yl)ethan-1-amine as a privileged scaffold for improving the pharmacokinetic profile of drug candidates. When incorporated in place of a piperidine moiety, the azetidine core has been shown to increase intrinsic permeability, as demonstrated in CCR5 antagonist programs [2]. This makes it a strategic choice for lead optimization efforts aimed at overcoming poor oral bioavailability.

Fine-Tuning Physicochemical Properties in Small Molecule Drug Discovery

Employ 2-(Azetidin-1-yl)ethan-1-amine to modulate the lipophilicity and polarity of lead compounds. With a measured XLogP3 of -0.3 and a TPSA of 29.3 Ų [3], it offers a balanced profile that can be used to increase solubility and reduce logP relative to more lipophilic analogs like pyrrolidine-ethanamine. This is particularly valuable for adhering to Lipinski's Rule of Five and optimizing a compound's overall drug-likeness.

Reliable and Cost-Effective Scale-Up of Azetidine-Containing Intermediates

For process chemistry and preclinical development, select 2-(Azetidin-1-yl)ethan-1-amine for its combination of commercial availability, defined high purity (≥95%), and lower cost compared to custom-synthesized azetidine derivatives . This ensures a stable, reproducible supply chain for scaling up the synthesis of more complex pharmaceutical intermediates, minimizing project risk and lead times.

Application
Selection Property
Validation Focus
Dendrimer and advanced polymer synthesis
High nucleophilic reactivity profile
Coupling efficiency under mild conditions
Medicinal chemistry permeability optimization
Conformational constraint vs. piperidine
Permeability assay comparison
Physicochemical property tuning in lead discovery
Balanced lipophilicity (XLogP3 −0.3)
LogP and solubility profiling
Cost-effective scale-up of azetidine intermediates
Commercial high-purity availability
Batch-to-batch consistency and supply reliability

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43 linked technical documents
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